molecular formula C14H12N2O4S2 B1668693 Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681159-27-3

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B1668693
M. Wt: 336.4 g/mol
InChI Key: QBVIRPJBDIZKBC-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceutical compounds . They contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Furan derivatives can be synthesized under mild conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated by various spectroscopic techniques, including NMR, FT-IR, and UV-Vis . The dihedral angle between furan and other rings in the molecule can be determined .


Chemical Reactions Analysis

Furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus . The structure-activity relationship studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had a significant influence on the anti-influenza activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be studied using various spectroscopic techniques . These techniques can provide information about the geometrical and vibrational properties of the molecules .

Scientific Research Applications

Furan Derivatives in Biomass Conversion

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a chemical compound that falls under the category of furan derivatives. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, have been identified as significant platform chemicals, derived from plant biomass, with versatile applications in the chemical industry. They are being considered as alternative feedstocks for producing a wide range of products including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of furan derivatives to replace non-renewable hydrocarbon sources is significant, making them a focal point for sustainable development in the chemical sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Biphasic Dehydration of Sugars to Furan Derivatives

The valorization of sugars from lignocellulosic biomass to furan derivatives like 5-Hydroxymethylfurfural (5-HMF) and furfural is gaining attention due to their applications as building blocks in various industries. In the biphasic dehydration process, the in situ extraction of dehydration products from the aqueous phase to an organic solvent phase is crucial for enhancing productivity and avoiding undesired side reactions. This process involves a meticulous selection of solvents considering their performance, environmental, health, and safety impacts, and downstream processing. Tools like COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are used to screen solvents based on structural information of molecules, emphasizing the green chemistry approach in the production of furan derivatives (Esteban, Vorholt, & Leitner, 2020).

Future Directions

Furan derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have broadened scope in remedying various dispositions in clinical medicines .

properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIRPJBDIZKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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